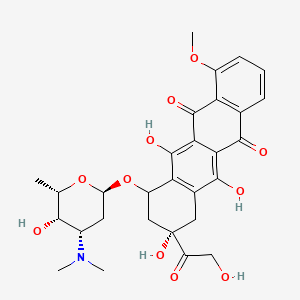![molecular formula C32H16 B1217330 二并[1,2,3-cd:1',2',3'-lm]茚并菲 CAS No. 188-94-3](/img/structure/B1217330.png)
二并[1,2,3-cd:1',2',3'-lm]茚并菲
描述
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene, also known as DIP, is an organic semiconductor . It has received attention due to its potential applications in optoelectronics, such as solar cells and OLEDs, and electronics like RFID tags . It is a planar perylene derivative with two indeno-groups attached to opposite sides of the perylene core .
Synthesis Analysis
The synthesis of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene involves Pd-catalyzed cross-coupling reactions, acid-mediated cycloisomerization, and final Pd-catalyzed C−H-activation . The synthetic procedure is based on Brønsted-acid-mediated cycloisomerization followed by Pd-catalyzed C−H-activation .Molecular Structure Analysis
The molecule has a planar structure with two indeno-groups attached to opposite sides of the perylene core . The dimensions of the molecule in its plane are approximately 18.4×7 Å .Chemical Reactions Analysis
The key steps in the chemical reactions involved in the synthesis of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene are Pd-catalyzed cross-coupling reactions, acid-mediated cycloisomerization, and final Pd-catalyzed C−H-activation .Physical And Chemical Properties Analysis
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene has a molecular weight of 400.5 g/mol . It is non-polar and therefore only slightly soluble, for example in acetone . Its sublimation temperature is above 330 °C .科学研究应用
Optoelectronic Devices
DIP’s structure-dependent optoelectronic properties make it a valuable material for optoelectronic devices . Its molecular interactions and herringbone arrangement influence electronic properties, reducing energy gaps between HOMO and LUMO levels. This facilitates charge transfer under small energy inputs, making DIP ideal for devices like solar cells, sensors, and organic light-emitting diodes (OLEDs).
Organic Solar Cells
DIP has been evaluated as a hole transport layer for high-bandgap perovskite solar cells . Its strong absorption in the visible spectrum and compatibility with various electron acceptor materials allow for the fabrication of solar cells with competitive power conversion efficiencies.
Sensors
The optoelectronic properties of DIP suggest its potential in sensor applications. The continuous charge transfer capability under small energy inputs could be harnessed for sensitive detection mechanisms in various types of sensors .
Nanolasers
While specific applications of DIP in nanolasers are not directly cited, its optoelectronic properties and potential for integration into nanoscale devices indicate that it could play a role in the development of nanolasers. These devices are crucial for applications requiring coherent light at the nanoscale, such as high-resolution imaging and advanced communication technologies .
Field-Effect Transistors (OFETs)
DIP derivatives have been studied for their application in OFETs. The charge-carrier transport properties of DIP make it suitable for the fabrication of field-effect transistors, which are fundamental components in modern electronics .
Organic Light-Emitting Diodes (OLEDs)
DIP’s ‘perylene-type’ optical emission makes it a candidate for use in OLEDs. Its strong absorption and emission in the visible spectrum can contribute to the development of devices with superior color quality and efficiency .
作用机制
Target of Action
Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene, also known as DIP, is an organic semiconductor . It is primarily used in optoelectronics, including solar cells and organic light-emitting diodes (OLEDs), and electronics such as RFID tags .
Mode of Action
DIP can be used as either an electron donor or acceptor for highly efficient photovoltaic and OLED applications . It interacts with its targets by donating or accepting electrons, which triggers the desired electronic or optoelectronic effects .
Biochemical Pathways
Its use in optoelectronics suggests that it plays a role in the conversion of light energy into electrical energy, or vice versa .
Pharmacokinetics
DIP is a non-polar molecule and therefore only slightly soluble, for example in acetone . Its sublimation temperature is above 330 °C , indicating its stability under normal conditions.
Result of Action
The primary result of DIP’s action is the generation of electronic or optoelectronic effects. For instance, in OLEDs, DIP’s ‘perylene-type’ optical emission in the visible spectrum is utilized . In solar cells, DIP-based cells have yielded competitive power conversion efficiencies .
Action Environment
The action of DIP can be influenced by environmental factors such as temperature and the nature of the substrate used. For instance, the structure of thin DIP films has been shown to depend on the substrate used, and also on the substrate temperature during growth . These factors can influence the ordering of the DIP molecules and thus their electronic properties .
安全和危害
未来方向
属性
IUPAC Name |
nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-6-18-17(5-1)21-9-13-25-27-15-11-23-19-7-3-4-8-20(19)24-12-16-28(32(27)30(23)24)26-14-10-22(18)29(21)31(25)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMIWBZIQAAZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC6=C7C=CC=CC7=C8C6=C5C(=C9C4=C3C(=C2C=C1)C=C9)C=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172139 | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13155 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diindeno[1,2,3-cd:1',2',3'-lm]perylene | |
CAS RN |
188-94-3 | |
| Record name | Diindeno[1,2,3-cd:1′,2′,3′-lm]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periflanthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diindeno(1,2,3-cd:1',2',3'-lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindeno[1,2,3-cd:1',2',3'-lm]perylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIINDENO(1,2,3-CD:1',2',3'-LM)PERYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQA4WPL7Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



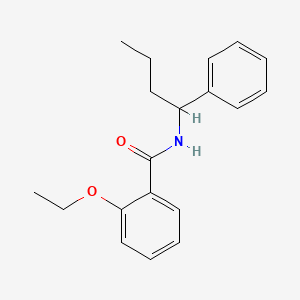

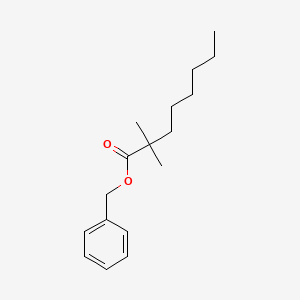
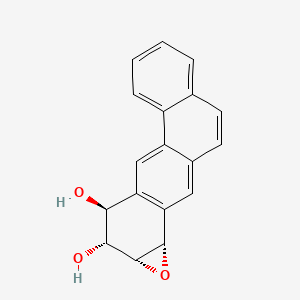
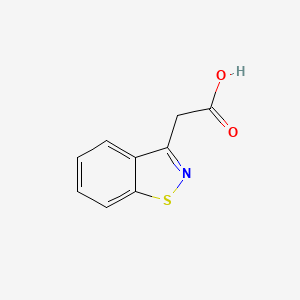
![(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1217261.png)
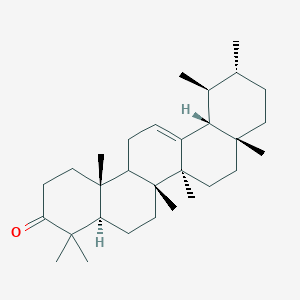
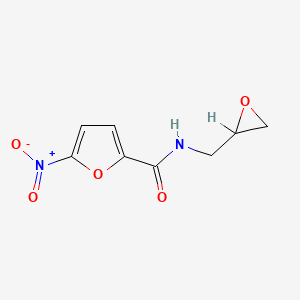


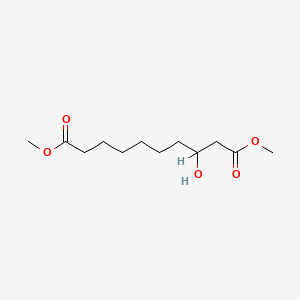
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
